(4-Amino-2-fluorophenyl)methanol
Overview
Description
“(4-Amino-2-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is also known as 4-Amino-2-fluorophenol .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction mixture is passed through a celite pad and the solvent is evaporated. The residue is then purified by a neutral alumina column using PE/EtOAc (3:2) as an eluent to get "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 . The molecular weight of the compound is 141.15 .Physical and Chemical Properties Analysis
“this compound” is a brown solid . The storage temperature is 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014) discuss a gram-scale synthesis of multi-substituted arenes, including compounds similar to (4-Amino-2-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method offers advantages in terms of yield, selectivity, and chemical diversity.
Fluorescence Analysis : A study by (A. Matwijczuk et al., 2015) reveals insights into the fluorescence properties of similar fluorophenyl compounds, which can be used to analyze conformational changes in molecular structures.
Theoretical Studies : (S. Trivedi, 2017) conducted a theoretical study on related fluorophenyl compounds, utilizing Density Functional Theory (DFT) to understand molecular activities and interactions.
Applications in Materials Science
Logic Gates in Chemistry : Research by (Gabriel Gauci & David C. Magri, 2022) on 4-amino-N-aryl-1,8-naphthalimide compounds, related to this compound, demonstrates their use as solvent-polarity reconfigurable fluorescent logic gates, which are significant for probing cellular microenvironments.
Liquid Chromatography Applications : A study by (Y. Watanabe & K. Imai, 1981) discusses the use of related fluorophenyl compounds in high-performance liquid chromatography for amino acid detection.
Molecular Dynamics in Membranes : (Michael H. L. Nguyen et al., 2019) explored the impact of methanol on lipid dynamics, relevant to studies of compounds like this compound in biological and synthetic membranes.
Biochemical and Pharmacological Research
Antitumor Activity : (Zhi-hua Tang & W. Fu, 2018) synthesized a compound structurally similar to this compound, showing inhibition of cancer cell proliferation.
Enantioselective Synthesis : Research by (Xiaodong Liu et al., 2009) on the enantioselective addition of thiophenylboronic acids to aldehydes, involving compounds related to this compound, highlights its relevance in creating optically active substances.
Mechanism of Action
Target of Action
It is known to be a cytotoxic agent, suggesting that it may interact with cellular components such as dna, rna, and proteins .
Mode of Action
(4-Amino-2-fluorophenyl)methanol acts as a prodrug . It becomes activated in cells to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This binding can interfere with the normal functioning of these molecules, leading to cell death.
Biochemical Pathways
Given its cytotoxic nature, it is likely that it disrupts essential cellular processes, such as dna replication, rna transcription, and protein synthesis .
Pharmacokinetics
Its metabolism would involve its activation in cells to generate reactive intermediates .
Result of Action
This compound has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . This suggests that its action results in the death of these cells, likely due to the disruption of essential cellular processes caused by its reactive intermediates .
Biochemical Analysis
Biochemical Properties
(4-Amino-2-fluorophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of tumor cells by acting as a prodrug. Once inside the cell, this compound is activated to generate reactive intermediates that bind covalently to DNA, RNA, and proteins . This interaction can lead to the inhibition of key cellular processes, ultimately resulting in cytotoxic effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In particular, it has been shown to be cytotoxic against DU145 prostate cancer cells and hepatocytes . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to the inhibition of cell proliferation and induction of cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion into reactive intermediates within the cell. These intermediates bind covalently to DNA, RNA, and proteins, leading to the disruption of essential cellular processes . The compound’s ability to inhibit enzyme activity and alter gene expression contributes to its cytotoxic effects. Additionally, this compound has been shown to interact with specific biomolecules, further elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound is cytotoxic against DU145 prostate cancer cells and hepatocytes . The threshold effects and potential toxicities at varying dosages need to be thoroughly evaluated in animal models to determine the optimal therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Its conversion into reactive intermediates and subsequent binding to DNA, RNA, and proteins highlight its role in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target cells . Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall cytotoxic effects
Properties
IUPAC Name |
(4-amino-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWJNSZYNRUFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668482 | |
Record name | (4-Amino-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840501-15-7 | |
Record name | (4-Amino-2-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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